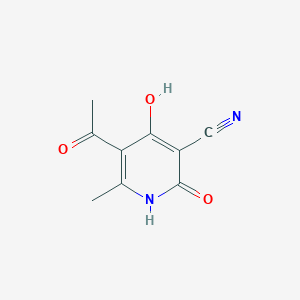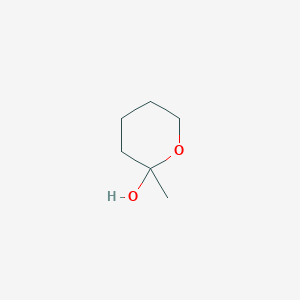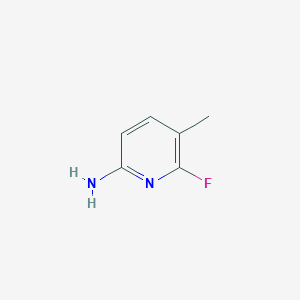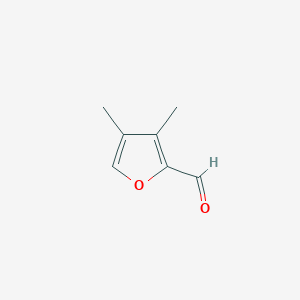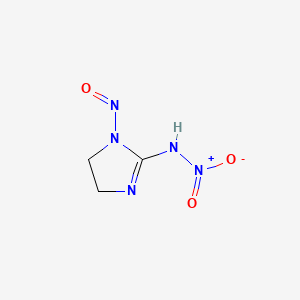
9-phenyl-9H-carbazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-9H-carbazol-1-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-9H-carbazol-1-amine typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed amination of 9-phenylcarbazole with an amine source under microwave irradiation . This method is efficient and reduces reaction times significantly.
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical polymerization and electropolymerization processes. These methods are optimized for high yield and purity, ensuring the production of high-quality materials for various applications .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-carbazol-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
9-Phenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 9-phenyl-9H-carbazol-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, its ability to transport holes makes it valuable in electronic applications, where it facilitates the movement of positive charges .
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its high hole-transport ability and stability.
9-Phenylcarbazole: Similar to 9-phenyl-9H-carbazol-1-amine but lacks the amine group, affecting its reactivity and applications.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole: A derivative with enhanced electronic properties due to additional substituents.
Uniqueness: this compound stands out due to its unique combination of a phenyl group and an amine group attached to the carbazole core. This structure imparts distinct electronic properties and reactivity, making it suitable for specialized applications in optoelectronics and medicinal chemistry .
Properties
Molecular Formula |
C18H14N2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
9-phenylcarbazol-1-amine |
InChI |
InChI=1S/C18H14N2/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H,19H2 |
InChI Key |
NQDMRWHYXXDCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)
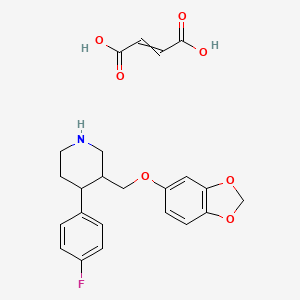
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
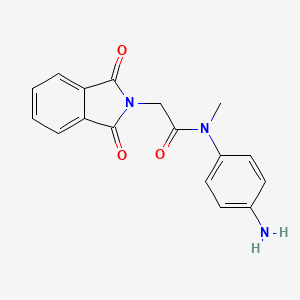
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)

